molecular formula C21H15NO B14628780 Phenyl(2-phenyl-1H-indol-1-yl)methanone CAS No. 53330-45-3

Phenyl(2-phenyl-1H-indol-1-yl)methanone

Cat. No.: B14628780
CAS No.: 53330-45-3
M. Wt: 297.3 g/mol
InChI Key: UKOGCJMDGNDYFS-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-1H-indol-1-yl)methanone (CAS 53330-45-3), a compound with the molecular formula C 21 H 15 NO and a molecular weight of 297.3 g/mol, is a bicyclic aromatic structure featuring a benzoyl group attached to the 1-position of a 2-phenylindole ring . This compound serves as a key scaffold in medicinal chemistry research, particularly in the development of novel anti-cancer and anti-inflammatory agents. Research into 2-phenylindole derivatives, a class to which this compound belongs, has demonstrated significant biological potential . These derivatives have shown promise as anti-neoplastic agents, with studies reporting potent anti-proliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549), often through mechanisms such as the inhibition of tubulin polymerization . Furthermore, specific 2-phenylindole derivatives exhibit potent anti-inflammatory activity by suppressing key signaling pathways like NF-κB and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Some analogs have also been designed and synthesized to act as multi-kinase inhibitors, targeting crucial oncogenic pathways by inhibiting enzymes like EGFR, VEGFR-2, and BRAF V600E , which play roles in cell proliferation and survival . The compound can be synthesized through established synthetic routes, such as Fischer indole synthesis, which involves the cyclization of a hydrazone under acidic conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

53330-45-3

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

phenyl-(2-phenylindol-1-yl)methanone

InChI

InChI=1S/C21H15NO/c23-21(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H

InChI Key

UKOGCJMDGNDYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Phenyl(2-phenyl-1H-indol-1-yl)methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Phenyl(2-phenyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues

Table 1: Molecular Properties of Key Indole Derivatives
Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents ChemSpider ID
Phenyl(2-phenyl-1H-indol-1-yl)methanone C₁₅H₁₁NO 221.259 Benzoyl at C2 of indole 533268
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone C₁₇H₁₅NO 249.313 Methyl groups at C1 and C2 of indole 234822
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone C₂₅H₂₅NO 355.477 Pentyl at C1, methyl at C2, naphthyl 1651833-48-5
Phen-yl(1-phenyl-sulfonyl-1H-indol-2-yl)methanone C₂₁H₁₅NO₃S 361.412 Phenylsulfonyl at C1 of indole 21754126
Key Structural Differences :
  • Substituent Position: The parent compound has a benzoyl group at the C2 position, whereas analogs like (1,2-dimethyl-1H-indol-3-yl)(phenyl)methanone feature methyl groups at C1 and C3 .
  • Electron-Withdrawing Groups: Sulfonyl-containing derivatives (e.g., Phen-yl(1-phenyl-sulfonyl-1H-indol-2-yl)methanone) exhibit altered electronic properties, with bond lengths N1–C7 = 1.415 Å and N1–C14 = 1.409 Å, longer than non-sulfonylated indoles (mean: 1.355 Å) .

Functional and Pharmacological Comparisons

Key Trends :
  • Sulfonyl Groups : Enhance COX-2 selectivity and metabolic stability. For example, sulfonylated derivatives show up to 65.71-fold selectivity for COX-2 over COX-1 .
  • Halogenation : Fluorine or chlorine substituents (e.g., 4-fluorophenyl in ) improve target binding via halogen bonding.
  • Methoxy Groups: Derivatives like (5-methoxy-1H-indol-2-yl)(phenyl)methanone exhibit improved Caco-2 permeability (log Papp = 1.5 × 10⁻⁶ cm/s), suggesting enhanced oral bioavailability .

Crystallographic and Computational Insights

  • Molecular Geometry: In Phen-yl(1-phenyl-sulfonyl-1H-indol-2-yl)methanone, the dihedral angle between the indole ring and phenyl groups is 84.81°, creating a non-planar conformation that influences receptor binding .
  • Software Tools : Structures are often refined using SHELXL and visualized via ORTEP-3 , ensuring accuracy in bond-length (±0.003 Å) and angle measurements .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl(2-phenyl-1H-indol-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts benzoylation of n-propyl benzene with benzoyl chloride using AlCl₃ as a Lewis acid catalyst in dichloromethane. Subsequent allylic bromination with N-bromosuccinimide (NBS) in CCl₄ yields a bromo derivative, which is oxidized to 1,4-diacylbenzene. Fischer indole cyclization of the diacylbenzene hydrazone in the presence of BF₃·Et₂O/AcOH completes the synthesis. Key parameters include anhydrous conditions, controlled temperature (0–5°C during bromination), and stoichiometric optimization to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹).
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups; ¹³C NMR confirms carbonyl carbons (~190 ppm) and aromatic systems.
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z 299 for C₁₉H₁₅NO) and fragmentation patterns to verify structural integrity.
  • Elemental Analysis : Validates purity via C, H, N, and O content .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray analysis involves growing crystals in a solvent system (e.g., DCM/hexane), collecting intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refining structures with SHELXL. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15), and validation via CCDC deposition. For example, the phenyl-indole dihedral angle (~85°) and bond lengths (C=O: 1.21 Å) are critical for confirming stereoelectronic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific biological pathways?

  • Methodological Answer : SAR studies focus on modifying substituents (e.g., halogenation at indole C5, alkylation of the N1 position) to enhance binding to targets like tubulin. For example, replacing the 3-methoxy group with a sulfonyl moiety improves interactions with the colchicine binding site. Molecular docking (AutoDock Vina) and crystallography (PDB: 6M9L) validate binding modes, while in vitro assays (e.g., microtubule polymerization inhibition) quantify activity .

Q. What methodologies are used to assess in vivo efficacy and pharmacokinetics, including metabolite identification?

  • Methodological Answer :

  • In Vivo Models : Xenograft mice are dosed orally (10–50 mg/kg), with tumor volume and metastasis monitored via bioluminescence imaging.
  • Metabolite Profiling : Urine samples are extracted via SPE, derivatized (e.g., BSTFA), and analyzed by GC-MS. Major metabolites (e.g., hydrolytic defluorination products) are identified via fragmentation patterns (m/z 245, 231) and retention time matching .

Q. How do molecular docking and crystallography validate interactions with biological targets?

  • Methodological Answer : Co-crystallization of the compound with tubulin (2.1 Å resolution) reveals hydrogen bonds between the carbonyl group and β-tubulin Thr179. Docking (Glide SP/XP) optimizes pose selection using scoring functions (ΔG < -9 kcal/mol). Discrepancies between computational and experimental data (e.g., RMSD > 2 Å) necessitate force field adjustments or solvent modeling .

Q. What strategies mitigate challenges in crystallographic data interpretation for structurally complex analogs?

  • Methodological Answer :

  • Twinned Data : Use SHELXL's TWIN/BASF commands to refine twin fractions and HKLF5 format for intensity integration.
  • Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., solvent molecules) with constraints (SIMU/DELU).
  • Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond angle RMSD > 3σ) and validates hydrogen bonding networks .

Q. How to evaluate antimicrobial and antibiofilm activities of this compound derivatives?

  • Methodological Answer :

  • MIC Assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC90 values < 8 µg/mL indicating potency.
  • Biofilm Inhibition : Crystal violet staining quantifies biomass reduction in 96-well plates after 24h exposure (IC₅₀: 10–20 µM).
  • Efflux Pump Inhibition : Ethidium bromide accumulation assays (fluorescence spectroscopy) assess synergy with antibiotics .

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